molecular formula C16H19BO2S B3028989 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane CAS No. 459409-74-6

4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B3028989
CAS No.: 459409-74-6
M. Wt: 286.2
InChI Key: BOTJOCNWKJVWRR-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a phenylthiophene moiety. The presence of boron in its structure makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 5-phenylthiophene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts can be used to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron-containing moiety to a borohydride.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boron atom is replaced by a different substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water

Major Products

    Oxidation: Boronic acids or borates

    Reduction: Borohydrides

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of boron-containing drugs, which can have unique pharmacological properties.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable carbon-boron bonds. This property is exploited in various chemical reactions, where the boron atom acts as a key intermediate. The molecular targets and pathways involved include:

    Carbon-Carbon Bond Formation: The boron atom facilitates the formation of carbon-carbon bonds in cross-coupling reactions.

    Stabilization of Reactive Intermediates: The boron-containing moiety can stabilize reactive intermediates, making it a valuable tool in complex organic syntheses.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(3-phenylthiophen-2-yl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-phenylthiophen-2-yl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and the types of reactions it can undergo. This compound’s structure allows for selective functionalization, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO2S/c1-15(2)16(3,4)19-17(18-15)14-11-10-13(20-14)12-8-6-5-7-9-12/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTJOCNWKJVWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671334
Record name 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459409-74-6
Record name 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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